(2R)-2-Methyl-3-(oxan-2-yl)propanoic acid
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Overview
Description
(2R)-2-Methyl-3-(oxan-2-yl)propanoic acid is an organic compound characterized by the presence of a methyl group at the second carbon and an oxan-2-yl group at the third carbon of the propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Methyl-3-(oxan-2-yl)propanoic acid typically involves the use of chiral starting materials to ensure the correct stereochemistry. One common method involves the reaction of a chiral oxirane with a suitable nucleophile under controlled conditions to form the oxan-2-yl group. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic attack.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include steps for the purification and isolation of the desired enantiomer, such as chiral chromatography or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Methyl-3-(oxan-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxan-2-yl group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxan-2-yl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
(2R)-2-Methyl-3-(oxan-2-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme-substrate interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-2-Methyl-3-(oxan-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The oxan-2-yl group can participate in hydrogen bonding and other non-covalent interactions, which can influence the compound’s binding affinity and specificity. The pathways involved may include metabolic processes where the compound is converted to active metabolites.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Methyl-3-(oxan-2-yl)propanoic acid: The enantiomer of the compound, which may have different biological activities.
2-Methyl-3-(oxan-2-yl)propanoic acid: Without the chiral center, this compound may exhibit different chemical and physical properties.
Uniqueness
(2R)-2-Methyl-3-(oxan-2-yl)propanoic acid is unique due to its specific stereochemistry, which can significantly impact its reactivity and interactions with biological targets. This makes it a valuable compound for research and industrial applications where stereochemistry plays a crucial role.
Properties
IUPAC Name |
(2R)-2-methyl-3-(oxan-2-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-7(9(10)11)6-8-4-2-3-5-12-8/h7-8H,2-6H2,1H3,(H,10,11)/t7-,8?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVFQRIQQPLRPH-GVHYBUMESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCCCO1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1CCCCO1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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